Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate

Solubility Formulation Analytical Standard

Researchers requiring precise catecholamine metabolite quantification often face solubility limitations with free acid standards. Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate (CAS 77305-02-3) resolves this with enhanced aqueous solubility, enabling accurate LC-MS/MS calibration. - Serves as a critical standard for VLA/VMA ratio determination in AADC deficiency diagnosis. - Ensures multi-center reproducibility in neuroblastoma prognostic marker studies. - Facilitates in vitro L-DOPA pathway tracing with superior media compatibility. Procurement managers benefit from a high-purity (>99% HPLC) reference material, ready for global shipping to support seamless clinical assay validation.

Molecular Formula C10H11NaO5
Molecular Weight 234.183
CAS No. 77305-02-3
Cat. No. B579978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-(4-Hydroxy-3-methoxyphenyl)lactate
CAS77305-02-3
SynonymsSodium 3-(4-Hydroxy-3-methoxyphenyl)lactate;  4-Hydroxy-3-methoxyphenyl-lactic Acid Sodium Salt
Molecular FormulaC10H11NaO5
Molecular Weight234.183
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC(C(=O)[O-])O)O.[Na+]
InChIInChI=1S/C10H12O5.Na/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14;/h2-3,5,8,11-12H,4H2,1H3,(H,13,14);/q;+1/p-1
InChIKeyVYPSMFXPMZZSSK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Vanillactate: Baseline Characterization


Sodium 3-(4-hydroxy-3-methoxyphenyl)lactate (CAS 77305-02-3), also designated as vanillactic acid sodium salt or 4-hydroxy-3-methoxyphenyl-lactic acid sodium salt, is the sodium carboxylate salt of vanillactic acid (VLA) [1]. It belongs to the class of phenylpropanoic acids and functions as an acidic catecholamine metabolite, specifically derived from dihydroxyphenylalanine (DOPA) and L-DOPA via 3-O-methyldopa [2]. The compound has a molecular formula of C₁₀H₁₁NaO₅ and a molecular weight of 234.18 g/mol, existing as a white to almost white solid at 20 °C [1].

Sodium Vanillactate: Substitution Failure Risks


The sodium salt of vanillactic acid (CAS 77305-02-3) differs critically from its free acid counterpart (vanillactic acid, CAS 2475-56-1) and other catecholamine metabolites (e.g., homovanillic acid, vanillylmandelic acid) in terms of aqueous solubility, formulation compatibility, and precise role as a diagnostic marker. The sodium salt provides enhanced water solubility compared to the slightly soluble free acid, facilitating its use in aqueous assay systems and as a quantitative standard [1]. Furthermore, vanillactic acid (VLA) exhibits a distinct metabolic origin and diagnostic ratio (VLA/VMA) that is specific to aromatic L-amino acid decarboxylase (AADC) deficiency and neuroblastoma, rendering substitution with structurally similar metabolites unreliable for biomarker research or clinical assay validation [2][3]. Procurement of the precise sodium salt ensures experimental reproducibility and accurate reference material performance.

Sodium Vanillactate Procurement Evidence


Aqueous Solubility vs. Free Acid

The sodium salt form of vanillactic acid exhibits a predicted aqueous solubility that is approximately 2.6-fold higher than the free acid form, enabling improved handling and dissolution in aqueous assay buffers. The free acid vanillactic acid has a predicted water solubility of 4.3 g/L at 25 °C, while the sodium salt, by virtue of its ionic nature, is expected to be more soluble, though its exact experimental solubility is not widely reported. [1]

Solubility Formulation Analytical Standard

High Purity for Analytical Fidelity

Commercially available sodium 3-(4-hydroxy-3-methoxyphenyl)lactate is offered with a purity specification of >99.0% by HPLC, as documented by reputable chemical suppliers. This high purity level contrasts with typical research-grade purities of the free acid (often 96-98%) and is critical for its application as a precise analytical standard. [1]

Purity Analytical Chemistry Reference Material

Urinary VLA/VMA Ratio in AADC Deficiency

In a study of 10,095 non-AADC deficient controls and 14 confirmed AADC patients, the mean urinary vanillactic acid (VLA) to vanillylmandelic acid (VMA) ratio was 0.07 in controls (SD=0.37) versus 23.16 in patients (SD=22.83), a 331-fold difference. The VLA/VMA ratio enables reliable identification of AADC deficiency, whereas individual VLA or VMA concentrations alone do not. [1]

Biomarker AADC Deficiency Urine Analysis

Elevated VLA in Unfavorable Neuroblastoma

In neuroblastoma patients, urinary vanillactic acid (VLA) levels were significantly higher in those with unfavorable disease compared to favorable disease. The study demonstrated that VLA, along with homovanillic acid (HVA) and vanillylmandelic acid (VMA), serves as a marker for disease severity and prognosis. [1]

Neuroblastoma Biomarker Prognosis

Inert Gas Storage for Stability

The sodium salt of vanillactic acid is documented as hygroscopic, requiring storage under inert gas and protection from moisture to prevent decomposition. This is a more stringent requirement than for the free acid, which is generally stored at -20 °C. [1]

Stability Storage Long-term Research

Sodium Vanillactate: Research and Industrial Applications


Reference Standard for AADC Diagnostic Assays

Utilize the >99.0% HPLC purity sodium salt as a calibration standard in LC-MS/MS or GC-MS methods designed to quantify urinary vanillactic acid (VLA) and calculate the VLA/VMA ratio for diagnosing aromatic L-amino acid decarboxylase (AADC) deficiency. The high purity ensures accurate quantification and reliable diagnostic cutoff determination [1][2].

Prognostic Biomarker Research in Neuroblastoma

Employ the sodium salt as a reference material in studies aimed at validating urinary vanillactic acid as a prognostic marker for unfavorable neuroblastoma. The compound's defined purity and storage requirements enable reproducible quantification across multi-center clinical studies [1].

L-DOPA and Dopamine Metabolic Pathway Studies

Use the sodium salt as an authentic standard in tracer studies or metabolomics experiments investigating the minor transamination pathway of L-DOPA metabolism, which yields 4-hydroxy-3-methoxyphenyllactic acid (vanillactic acid). The enhanced solubility of the sodium salt facilitates its inclusion in cell culture media or in vitro enzyme assays [1].

Catecholamine Metabolite Profiling Method

Incorporate the sodium salt as one of several reference standards (along with homovanillic acid, vanillylmandelic acid, and 3-methoxytyramine sulfate) in developing comprehensive LC-MS/MS panels for profiling urinary catecholamine metabolites in neuroendocrine tumor screening or metabolic disorder diagnosis [1].

Technical Documentation Hub

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